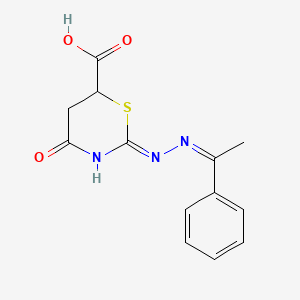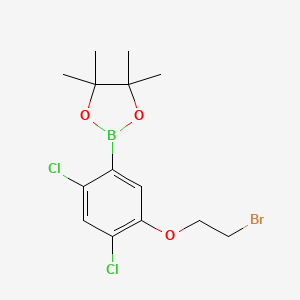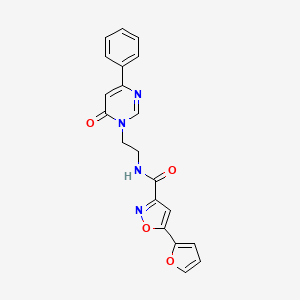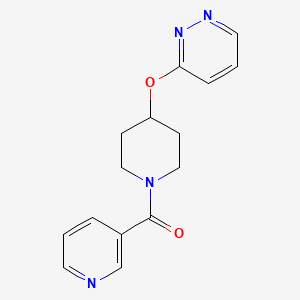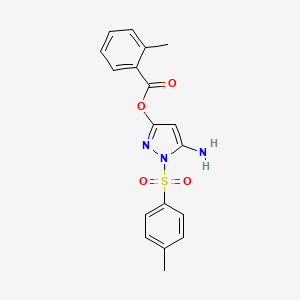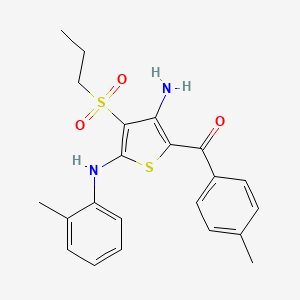
(3-Amino-4-(propylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4-(propylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(p-tolyl)methanone, also known as PTM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTM belongs to a class of compounds called protein kinase inhibitors and has been studied for its ability to inhibit the growth of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has focused on synthesizing novel compounds with structural similarities, emphasizing their structural elucidation and potential biological activities. For instance, a study describes the synthesis of N-phenylpyrazolyl aryl methanones derivatives, including arylthio/sulfinyl/sulfonyl groups, characterized by various spectroscopic techniques and demonstrating favorable herbicidal and insecticidal activities (Wang et al., 2015). Another research effort synthesized and characterized compounds with thiophene and thiazol moieties, exploring their antiviral activities and pharmacokinetic behaviors through molecular docking studies (FathimaShahana & Yardily, 2020).
Biological Activities and Anticancer Evaluation
Compounds structurally related to the query molecule have been investigated for their anticancer properties. A particular thiophene heterocyclic compound was evaluated against human colon cancer cells, showing growth inhibitory effects through p53-dependent induction of apoptosis, highlighting its potential as a lead compound for colon cancer treatment (Liao et al., 2017).
Theoretical and Computational Studies
Theoretical studies, including DFT calculations and molecular docking, have been conducted to understand the molecular properties and potential biological activities of compounds with similar structures. These studies provide insights into stability, intermolecular charge transfer, and antibacterial activity, offering a foundation for developing new therapeutic agents (Shahana & Yardily, 2020).
Catalytic Activity and Material Science Applications
Research extends beyond biological activities, exploring the catalytic and material science applications of related compounds. For example, new Schiff base metal(II) complexes derived from structurally similar compounds have been synthesized, with their antimicrobial and catalytic activities studied, particularly in Suzuki–Miyaura cross-coupling reactions (Aslan et al., 2017).
Propiedades
IUPAC Name |
[3-amino-5-(2-methylanilino)-4-propylsulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-4-13-29(26,27)21-18(23)20(19(25)16-11-9-14(2)10-12-16)28-22(21)24-17-8-6-5-7-15(17)3/h5-12,24H,4,13,23H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIDIENDHAFAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)C)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-(propylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(p-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)
![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2659138.png)
![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/no-structure.png)
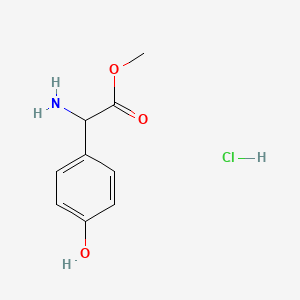

![8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659145.png)
![1-(4-fluorophenyl)-4-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2659147.png)
